Cas no 90784-38-6 (ethyl 2-(trifluoromethyl)butanoate)
ethyl 2-(trifluoromethyl)butanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(trifluoromethyl)butanoate
- Butanoic acid, 2-(trifluoromethyl)-, ethyl ester
- 3,3,3-Trifluoropropyl butyrate
- ethyl 2-(trifluoromethyl)butanoate
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- MDL: MFCD28362743
- Inchi: 1S/C7H11F3O2/c1-3-5(7(8,9)10)6(11)12-4-2/h5H,3-4H2,1-2H3
- InChI Key: PZBFWLHXZOLQTQ-UHFFFAOYSA-N
- SMILES: FC(C(C(=O)OCC)CC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 153
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3
ethyl 2-(trifluoromethyl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-255688-0.05g |
ethyl 2-(trifluoromethyl)butanoate |
90784-38-6 | 95% | 0.05g |
$226.0 | 2024-06-19 | |
| Enamine | EN300-255688-0.1g |
ethyl 2-(trifluoromethyl)butanoate |
90784-38-6 | 95% | 0.1g |
$337.0 | 2024-06-19 | |
| Enamine | EN300-255688-0.25g |
ethyl 2-(trifluoromethyl)butanoate |
90784-38-6 | 95% | 0.25g |
$481.0 | 2024-06-19 | |
| Enamine | EN300-255688-0.5g |
ethyl 2-(trifluoromethyl)butanoate |
90784-38-6 | 95% | 0.5g |
$758.0 | 2024-06-19 | |
| Enamine | EN300-255688-1.0g |
ethyl 2-(trifluoromethyl)butanoate |
90784-38-6 | 95% | 1.0g |
$971.0 | 2024-06-19 | |
| Enamine | EN300-255688-2.5g |
ethyl 2-(trifluoromethyl)butanoate |
90784-38-6 | 95% | 2.5g |
$1903.0 | 2024-06-19 | |
| Enamine | EN300-255688-5.0g |
ethyl 2-(trifluoromethyl)butanoate |
90784-38-6 | 95% | 5.0g |
$2816.0 | 2024-06-19 | |
| Enamine | EN300-255688-10.0g |
ethyl 2-(trifluoromethyl)butanoate |
90784-38-6 | 95% | 10.0g |
$4176.0 | 2024-06-19 | |
| Chemenu | CM418334-250mg |
ethyl 2-(trifluoromethyl)butanoate |
90784-38-6 | 95%+ | 250mg |
$731 | 2023-03-01 | |
| Chemenu | CM418334-1g |
ethyl 2-(trifluoromethyl)butanoate |
90784-38-6 | 95%+ | 1g |
$1451 | 2023-03-01 |
ethyl 2-(trifluoromethyl)butanoate Suppliers
ethyl 2-(trifluoromethyl)butanoate Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on ethyl 2-(trifluoromethyl)butanoate
Comprehensive Guide to Ethyl 2-(Trifluoromethyl)Butanoate (CAS No. 90784-38-6): Properties, Applications, and Industry Trends
Ethyl 2-(trifluoromethyl)butanoate (CAS 90784-38-6) is a fluorinated ester compound gaining significant attention in pharmaceutical intermediates, agrochemical synthesis, and specialty materials. With the rising demand for trifluoromethylated compounds in modern chemistry, this ester stands out due to its unique electron-withdrawing properties and versatility in organic transformations. Researchers and manufacturers increasingly seek high-purity ethyl 2-(trifluoromethyl)butanoate for applications ranging from flavor and fragrance enhancement to advanced polymer modifications.
The molecular structure of CAS 90784-38-6 features a trifluoromethyl group (-CF3) at the β-position, which significantly influences its reactivity. This characteristic makes it valuable for nucleophilic substitution reactions and cross-coupling catalysis, topics frequently searched in academic databases. Recent studies highlight its role in green chemistry initiatives, where fluorine-containing compounds enable energy-efficient processes—a hot topic among sustainability-focused chemists.
In the pharmaceutical sector, ethyl 2-(trifluoromethyl)butanoate serves as a precursor for bioactive molecules with improved metabolic stability. Its lipophilicity-enhancing effects (a trending keyword in drug design) help optimize drug candidates’ pharmacokinetics. Analytical techniques like GC-MS and NMR spectroscopy (commonly searched analytical methods) are critical for quality control during production, ensuring compliance with ICH guidelines—another high-traffic search term in regulatory circles.
Industrial applications leverage its stability under acidic conditions, making it suitable for specialty coatings and electronic materials. The compound’s low global warming potential (GWP) aligns with the growing demand for eco-friendly fluorochemicals, a niche with increasing Google Scholar citations. Supply chain data indicates rising procurement queries for bulk ethyl 2-(trifluoromethyl)butanoate, particularly from Asia-Pacific R&D hubs.
Storage recommendations for 90784-38-6 emphasize inert atmospheres and moisture control—details often requested in safety data sheet (SDS) searches. As synthetic methodologies evolve, patents involving continuous-flow processing of this ester (a trending automation topic) show 18% annual growth. This reflects broader industry shifts toward Industry 4.0-compatible chemical production.
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